molecular formula C20H12F3NO5 B14898496 Anticancer agent 79

Anticancer agent 79

Cat. No.: B14898496
M. Wt: 403.3 g/mol
InChI Key: ZJIRUKXIRFKGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 79 is a potent compound known for its significant activity against breast cancer cells. It has shown cytotoxic effects on T47-D cells with an IC50 value of 13.64 ± 0.26 μM . This compound is part of a broader class of anticancer agents that target specific cellular pathways to inhibit cancer cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 79 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the formation of a core structure followed by functional group modifications to enhance its anticancer properties. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 79 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and protective groups like tert-butyloxycarbonyl (Boc) to protect sensitive functional groups during the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully reduced compounds with enhanced stability and bioactivity .

Scientific Research Applications

Anticancer agent 79 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of anticancer activity and to develop new synthetic methodologies.

    Biology: Researchers use it to investigate the cellular pathways involved in cancer cell proliferation and apoptosis.

    Medicine: It is being explored as a potential therapeutic agent for treating various types of cancer, particularly breast cancer.

    Industry: The compound is used in the development of new anticancer drugs and formulations.

Mechanism of Action

Anticancer agent 79 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It interacts with key proteins and enzymes, disrupting their normal function and leading to cell death. The compound may induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . Additionally, it can inhibit angiogenesis, the process by which new blood vessels form, thereby starving the tumor of nutrients and oxygen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anticancer agent 79 is unique due to its specific activity against breast cancer cells and its relatively low IC50 value, indicating high potency. Unlike some other anticancer agents, it has shown a favorable toxicity profile, making it a promising candidate for further development .

Properties

Molecular Formula

C20H12F3NO5

Molecular Weight

403.3 g/mol

IUPAC Name

N-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H12F3NO5/c1-27-18-16-13(8-9-28-16)15(12-6-7-14(25)29-17(12)18)24-19(26)10-2-4-11(5-3-10)20(21,22)23/h2-9H,1H3,(H,24,26)

InChI Key

ZJIRUKXIRFKGJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.